Eulophiol

Übersicht

Beschreibung

Eulophiol is a natural product found in Eulophia petersii and Pholidota chinensis with data available.

Biologische Aktivität

Eulophiol, a bioactive compound derived from various species of the Eulophia genus, has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, antioxidant, and cytotoxic effects. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to provide a comprehensive overview.

Background on this compound

This compound is primarily isolated from the tubers of Eulophia species, such as Eulophia macrobulbon and Eulophia ochreata. These orchids are traditionally used in herbal medicine across various cultures for their therapeutic properties. The ethnopharmacological significance of these plants has led to extensive research into their chemical constituents and biological effects.

Chemical Composition

The primary active compounds identified in Eulophia species include:

- Phenanthrenes : Notable for their antioxidant and anti-inflammatory properties.

- Saponins : Known for their immune-modulating effects.

- Flavonoids : Exhibiting a range of biological activities including anti-cancer and anti-inflammatory effects.

Table 1: Key Bioactive Compounds in this compound

| Compound Name | Source Species | Biological Activity |

|---|---|---|

| 1-(4′-hydroxybenzyl)-4,8-dimethoxyphenanthrene-2,7-diol | Eulophia macrobulbon | Vasorelaxant, hypotensive |

| 4-methoxy-2,7-phenanthrenediol | Eulophia macrobulbon | Antioxidant, cytotoxic |

| β-Sitosterol | Various Eulophia | Anti-inflammatory |

| Apigenin | Eulophia epidendraea | Antioxidant, anti-cancer |

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study investigating the ethanolic extract of Eulophia macrobulbon found that it reduced pro-inflammatory cytokines such as IL-6 and TNF-α while increasing IL-10 levels in LPS-stimulated macrophages. This suggests a potential role for this compound in managing inflammatory conditions .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays. The DPPH assay indicated that extracts rich in this compound can scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases .

Cytotoxic Effects

This compound has shown promising cytotoxic effects against several cancer cell lines. In vitro studies revealed that extracts containing this compound significantly inhibited the proliferation of human cervical (HeLa), colorectal (CaCo-2), and breast (MCF-7) cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest .

Vasorelaxant and Hypotensive Effects

The vasorelaxant effects of this compound were studied using rat mesenteric arteries. The compound demonstrated the ability to induce relaxation in vascular smooth muscle through both endothelium-dependent and independent mechanisms. This suggests potential applications in treating hypertension .

Case Studies

- Anti-inflammatory Study : A study conducted on the ethanolic extract of Eulophia macrobulbon showed a significant reduction in inflammatory markers in a macrophage model, supporting its use as an anti-inflammatory agent .

- Cytotoxicity Assessment : Research on this compound's effect on cancer cell lines indicated that it could inhibit cell growth significantly, providing a basis for further investigation into its potential as an anticancer agent .

- Vasorelaxation Mechanism : A detailed mechanistic study revealed that this compound induces vasorelaxation via nitric oxide synthase activation and calcium channel inhibition, highlighting its therapeutic potential for cardiovascular diseases .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Eulophiol exhibits significant pharmacological properties that have been documented in various studies. Its primary applications include:

- Antioxidant Activity : this compound has been shown to possess strong antioxidant properties. Research indicates that extracts from Eulophia nuda can enhance the expression of antioxidant genes such as Nrf2 and HO-1, leading to increased cellular protection against oxidative stress . This characteristic makes it a potential candidate for developing supplements aimed at combating oxidative stress-related diseases.

- Cytotoxic Effects : The cytotoxic potential of this compound has been explored in cancer research. Studies have demonstrated that extracts containing this compound can induce cell death in cancer cell lines, such as MCF7 (breast cancer cells), with significant reductions in cell viability observed at higher concentrations . This suggests its potential utility in developing anticancer therapies.

- Antiglycation and DNA Protection : this compound has also been noted for its antiglycation properties, which could be beneficial in managing diabetes-related complications. Additionally, its ability to protect DNA from damage positions it as a compound of interest for further research in genetic stability and cancer prevention .

Ethnobotanical Significance

Eulophia species have a rich history of traditional medicinal use across various cultures. The ethnobotanical applications include:

- Traditional Medicine : Various Eulophia species are used in traditional medicine systems for treating ailments such as inflammation, pain, and infections. The roots and tubers are often utilized due to their purported health benefits .

- Cultural Practices : In some regions, Eulophia plants are incorporated into cultural rituals and practices, highlighting their significance beyond mere medicinal use.

Agricultural Applications

This compound's properties extend into agricultural sciences, particularly in sustainable practices:

- Biopesticide Development : The potential use of this compound as a biopesticide is being explored due to its natural origin and efficacy against certain pests and pathogens. This aligns with the growing demand for eco-friendly agricultural solutions .

- Soil Health Improvement : Extracts from Eulophia species may enhance soil health by promoting beneficial microbial activity, thus contributing to sustainable agricultural practices.

Environmental Applications

The environmental implications of this compound are also noteworthy:

- Invasive Species Management : Research on Eulophia graminea suggests that understanding its growth patterns can aid in managing invasive species effectively, thereby preserving native biodiversity .

- Ecological Restoration : The role of this compound in ecological restoration projects is under investigation, particularly in areas where native flora has been compromised due to invasive species or human activities.

Case Studies and Research Findings

Eigenschaften

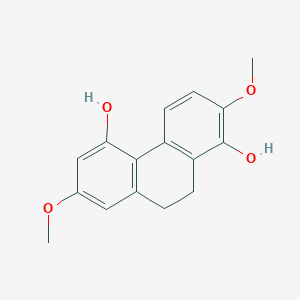

IUPAC Name |

2,7-dimethoxy-9,10-dihydrophenanthrene-1,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-10-7-9-3-4-12-11(15(9)13(17)8-10)5-6-14(20-2)16(12)18/h5-8,17-18H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGSVZJXMLVULN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3=C(CC2)C=C(C=C3O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.